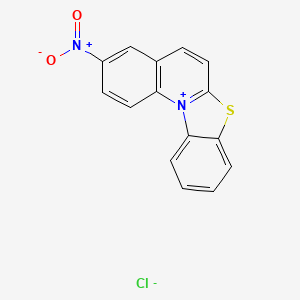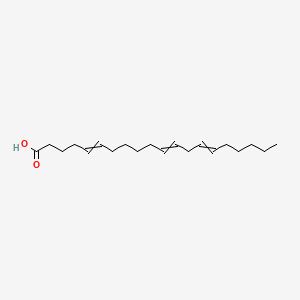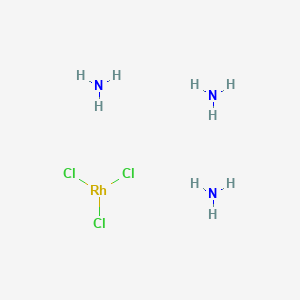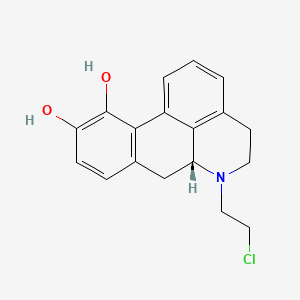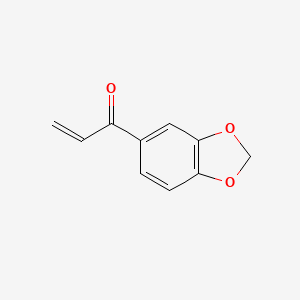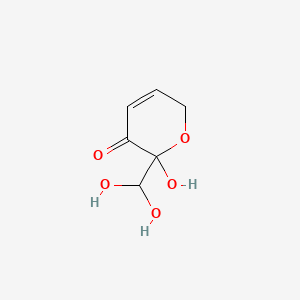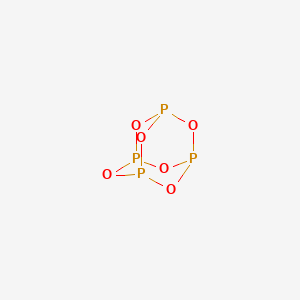
Tetraphosphorus hexaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphorus hexaoxide is a phosphorus oxide.
Applications De Recherche Scientifique
Vibrational Spectra Analysis
- Vibrational Spectra for P4O6 Systems : A study by Carbonnière and Pouchan (2008) presents anharmonic vibrational results for tetraphosphorus hexoxide using PBE0/DFT calculations. This provides insights into the vibrational energy levels and helps in understanding the molecular structure of P4O6 (Carbonnière & Pouchan, 2008).
- Theoretical Study of P4O6 Vibrational Analysis : Another study by Jensen et al. (2000) examines the normal mode frequencies and vibrational assignments of P4O6. This study contributes to the theoretical understanding of the molecule, particularly in spectroscopy (Jensen et al., 2000).
Chemical Interactions and Reactions
- Interactions of Peroxynitrite, Tetrahydrobiopterin, Ascorbic Acid, and Thiols : A research by Kuzkaya et al. (2003) explores the reaction of peroxynitrite with tetrahydrobiopterin, where tetraphosphorus hexaoxide plays a role in the interaction mechanisms. This study is significant in understanding the chemical behavior of P4O6 in biological systems (Kuzkaya et al., 2003).
Application in Material Science
- Thionations Using P4S10-Pyridine Complex : Bergman et al. (2011) discuss the use of tetraphosphorus decasulfide (P4S10) in pyridine as a thionating agent. This research is relevant for material science, particularly in the synthesis of thionated derivatives, where P4O6 is a key component (Bergman et al., 2011).
Environmental Applications
- Recent Advances on Removal of Pesticides using AOPs : Vagi and Petsas (2020) explored advanced oxidation processes (AOPs) for the degradation of synthetic pesticides in environmental matrices. This research could imply the role of tetraphosphorus hexaoxide in environmental remediation processes (Vagi & Petsas, 2020).
Propriétés
Numéro CAS |
10248-58-5 |
|---|---|
Nom du produit |
Tetraphosphorus hexaoxide |
Formule moléculaire |
O6P4 |
Poids moléculaire |
219.89 g/mol |
Nom IUPAC |
2,4,6,8,9,10-hexaoxa-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/O6P4/c1-7-2-9-4-8(1)5-10(3-7)6-9 |
Clé InChI |
VSAISIQCTGDGPU-UHFFFAOYSA-N |
SMILES |
O1P2OP3OP1OP(O2)O3 |
SMILES canonique |
O1P2OP3OP1OP(O2)O3 |
Autres numéros CAS |
12440-00-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




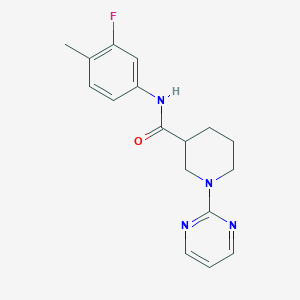
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N'-(3-fluorophenyl)-N-(3-pyridinyl)butanediamide](/img/structure/B1206747.png)
![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)
![N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide](/img/structure/B1206752.png)

